molecular formula C23H17NO5 B4327790 8-(benzyloxy)-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine

8-(benzyloxy)-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine

Cat. No. B4327790
M. Wt: 387.4 g/mol
InChI Key: ODTXRUBNFOBZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzyloxy)-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine is a complex organic molecule with potential applications in scientific research. This molecule is a member of the benzoxepine family and is known for its unique structure and properties. In

Scientific Research Applications

8-(benzyloxy)-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine has potential applications in various scientific research fields. One of the most promising applications is in the field of drug discovery. This molecule has been shown to have potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. Additionally, this molecule has been shown to have potential applications in the field of organic electronics due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 8-(benzyloxy)-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine is not fully understood. However, studies have shown that this molecule interacts with various cellular targets, including enzymes and receptors, to exert its effects. Specifically, this molecule has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(benzyloxy)-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine are diverse and depend on the specific cellular target. Studies have shown that this molecule has potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. Additionally, this molecule has been shown to have potential applications in the field of organic electronics due to its unique electronic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-(benzyloxy)-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine in lab experiments is its unique structure and properties. This molecule has been shown to have potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. Additionally, this molecule has been shown to have potential applications in the field of organic electronics due to its unique electronic properties. However, one of the limitations of using this molecule in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are many future directions for the study of 8-(benzyloxy)-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine. One potential direction is the development of new drugs based on the structure of this molecule. Additionally, further studies are needed to fully understand the mechanism of action of this molecule and its effects on various cellular targets. Finally, the unique electronic properties of this molecule make it a promising candidate for the development of new organic electronic devices.

properties

IUPAC Name

11-methyl-15-nitro-5-phenylmethoxy-2,12-dioxatetracyclo[8.6.1.03,8.013,17]heptadeca-1(17),3(8),4,6,9,13,15-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5/c1-14-19-9-16-7-8-18(27-13-15-5-3-2-4-6-15)12-20(16)29-22-11-17(24(25)26)10-21(28-14)23(19)22/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTXRUBNFOBZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC3=C(C=C(C=C3)OCC4=CC=CC=C4)OC5=C2C(=CC(=C5)[N+](=O)[O-])O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(benzyloxy)-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(benzyloxy)-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine
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8-(benzyloxy)-1-methyl-4-nitro-1H-benzo[b]furo[4,3,2-ef][1]benzoxepine

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